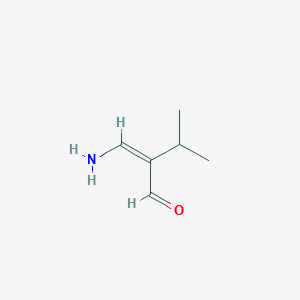
2-Naphthalenemalononitrile
Vue d'ensemble
Description
2-Naphthalenemalononitrile (2-NMN) is a heterocyclic compound that has a wide range of applications in science and technology. It is a white crystalline solid with a melting point of 126-128°C and a molecular weight of 170.2 g/mol. 2-NMN is a versatile compound with a variety of uses in the laboratory, including synthesis, catalysis, and analytical techniques. It is also used as a reagent for the preparation of other compounds and as a starting material for a variety of organic reactions.
Applications De Recherche Scientifique
2-Naphthalenemalononitrile is widely used in scientific research, especially in the fields of organic synthesis and catalysis. It is used as a reagent in a variety of organic reactions, including the synthesis of polymers, pharmaceuticals, and other compounds. It is also used as a catalyst in a variety of reactions, including hydrogenation, oxidation, and polymerization. In addition, this compound is used as a starting material for a variety of organic reactions, such as the preparation of polymers, pharmaceuticals, and other compounds.
Mécanisme D'action
2-Naphthalenemalononitrile is a versatile compound that can be used in a variety of reactions. Its mechanism of action is dependent on the reaction it is used in. In general, it acts as a nucleophile, meaning it can donate electrons to form a new bond. It can also act as an electrophile, meaning it can accept electrons to form a new bond. It can also act as a catalyst, meaning it can speed up a reaction without being consumed in the reaction.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties and to be able to protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have a positive effect on the cardiovascular system, as well as on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
2-Naphthalenemalononitrile is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time. However, this compound is not very soluble in water, so it is not suitable for use in aqueous solutions. In addition, it is toxic and should be handled with care.
Orientations Futures
2-Naphthalenemalononitrile has a wide range of applications in science and technology, and there are many potential future directions for research. These include the development of new synthetic methods, the use of this compound as a catalyst in a variety of reactions, the study of its biochemical and physiological effects, and the development of new pharmaceuticals and other compounds. In addition, there is potential for the use of this compound in the development of new materials, such as polymers, and in the development of new analytical techniques.
Propriétés
IUPAC Name |
2-naphthalen-2-ylpropanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2/c14-8-13(9-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEVAEKYSOZTIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536158 | |
| Record name | (Naphthalen-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32122-61-5 | |
| Record name | (Naphthalen-2-yl)propanedinitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60536158 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)




![2-Chloro-N-[(octahydro-2H-quinolizin-1-yl)methyl]-benzamide](/img/structure/B3065229.png)